molecular formula C10H10F3N B13040122 2-(2,3,4-Trifluorophenyl)pyrrolidine

2-(2,3,4-Trifluorophenyl)pyrrolidine

Cat. No.: B13040122
M. Wt: 201.19 g/mol
InChI Key: PYOJFMTWWYPLCK-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorophenyl)pyrrolidine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(2,3,4-Trifluorophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,5-Trifluorophenyl)pyrrolidine
  • 2-(2,4,5-Trifluorophenyl)pyrrolidine
  • 2-(3,4,5-Trifluorophenyl)pyrrolidine

Uniqueness

2-(2,3,4-Trifluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other trifluorophenylpyrrolidine derivatives .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10F3N/c11-7-4-3-6(9(12)10(7)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2

InChI Key

PYOJFMTWWYPLCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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